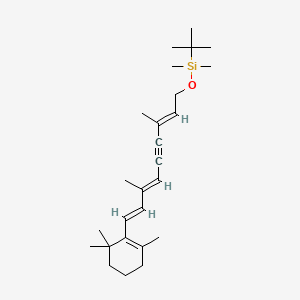

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol

描述

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a synthetic derivative of retinol, commonly used in biochemical research. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and a didehydro retinol backbone. The compound is primarily utilized for its stability and reactivity in various chemical and biological applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol typically involves the protection of retinol with a TBDMS group. The process begins with the reaction of retinol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

化学反应分析

Types of Reactions

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it back to retinol or other reduced forms.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve fluoride sources like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of retinol, depending on the specific reagents and conditions used .

科学研究应用

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in studies of retinoid metabolism and function.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

Industry: Utilized in the production of high-value chemicals and materials.

作用机制

The mechanism of action of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol involves its interaction with specific molecular targets and pathways. The TBDMS group provides stability, allowing the compound to participate in various biochemical reactions without rapid degradation. The didehydro retinol backbone interacts with retinoid receptors and enzymes, influencing cellular processes such as gene expression and cell differentiation .

相似化合物的比较

Similar Compounds

Retinol: The parent compound, less stable but more biologically active.

Retinal: An oxidized form of retinol, involved in vision.

Retinoic Acid: A metabolite of retinol, crucial for gene regulation.

Uniqueness

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is unique due to its enhanced stability provided by the TBDMS group, making it suitable for various synthetic and research applications where other retinoids may be too reactive or unstable .

生物活性

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a derivative of retinol that has garnered attention due to its potential biological activities. This compound is part of the retinoid family, which plays crucial roles in various physiological processes, including vision, immune function, and cellular differentiation. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on skin cells, and comparative efficacy with other retinoids.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 286.49 g/mol

- CAS Number : 71314401

The silyl group enhances the stability and lipophilicity of the compound, which may influence its absorption and bioactivity in biological systems.

Metabolism and Conversion

The biological activity of retinoids often requires metabolic conversion to active forms. This compound undergoes metabolic processes similar to those observed with all-trans retinol. Studies have shown that human keratinocytes can metabolize retinol into various active metabolites including retinoic acid, which is essential for its biological effects.

- Conversion Pathways :

- Retinol to Retinoic Acid : The conversion of retinol to all-trans retinoic acid is crucial for its biological activity. This process involves enzymatic reactions that are tightly regulated in skin cells .

- Dehydroretinol Formation : this compound can also be converted into 3,4-didehydroretinol, a metabolite that has been shown to have significant biological effects in keratinocytes .

Skin Cell Activity

Research indicates that this compound exhibits significant effects on skin cells:

- Keratinocyte Proliferation : The compound promotes keratinocyte proliferation and differentiation, essential for maintaining healthy skin .

- Gene Regulation : Similar to all-trans retinoic acid, it activates nuclear receptors that regulate gene expression involved in skin homeostasis and repair .

Comparative Efficacy

The efficacy of this compound can be compared with other retinoids:

| Compound | Biological Activity | ED50 (nM) | Mechanism of Action |

|---|---|---|---|

| All-trans Retinol | Moderate | 10 | Conversion to retinoic acid |

| All-trans Retinoic Acid | High | 1 | Direct activation of nuclear receptors |

| This compound | Moderate | TBD | Potentially similar pathway as all-trans retinol |

Case Studies

Several studies have explored the effects of this compound on human skin:

- Study on Keratinocyte Response : A study demonstrated that this compound significantly reduced type I epidermal transglutaminase levels in a dose-dependent manner, indicating its potential role in modulating skin barrier functions .

- Impact on Cell Differentiation : Another investigation highlighted that the compound enhanced the expression of genes associated with keratinocyte differentiation and lipid metabolism .

属性

IUPAC Name |

tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMKSMNLDOXYCJ-PMCBPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO[Si](C)(C)C(C)(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747261 | |

| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210700-51-9 | |

| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。